Anti‑Hep‑G2 Cytotoxicity Potency Relative to Standard Chemotherapeutics
In the closest structurally characterized series, indole–triazole hybrid 8b (3,4‑dichlorophenyl analog) achieved a Hep‑G2 cell viability of 10.99 ± 0.59 % at 100 µg/mL, matching doxorubicin (10.8 ± 0.41 %) and surpassing ellipticine (11.5 ± 0.55 %) [1]. Within the same series, the unsubstituted phenyl derivative 8a gave 11.72 ± 0.53 % viability, while 8f (4‑bromophenyl) gave 12.93 ± 0.55 %, demonstrating that the halogen pattern on the phenyl ring fine‑tunes potency. The target compound’s 6‑bromo‑indole core and triazol‑methyl‑phenyl acetamide tail represent a structurally orthogonal variation that has not yet been profiled in this assay, but its design is predicted to maintain sub‑15 % cell viability based on class‑level SAR [1].
| Evidence Dimension | Cell viability (Hep‑G2, 100 µg/mL, MTT assay) |
|---|---|
| Target Compound Data | Not directly tested; predicted <15 % viability (class‑level SAR inference) [1] |
| Comparator Or Baseline | 8b (3,4‑dichlorophenyl): 10.99 ± 0.59 %; 8a (phenyl): 11.72 ± 0.53 %; 8f (4‑bromophenyl): 12.93 ± 0.55 %; Doxorubicin: 10.8 ± 0.41 %; Ellipticine: 11.5 ± 0.55 % [1] |
| Quantified Difference | 8b vs. doxorubicin: Δ = +0.19 % viability (statistically indistinguishable). 8f vs. 8b: Δ = +1.94 % viability. |
| Conditions | Hep‑G2 hepatocellular carcinoma cell line; MTT endpoint after 48 h; compounds dissolved in 0.05 % DMSO; absorbance read at 570 nm [1]. |
Why This Matters
The indole–triazole scaffold demonstrates chemotherapy‑comparable cytotoxicity, making the target compound a credible candidate for liver‑cancer focused screening libraries, provided confirmatory testing is performed.
- [1] Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Biomedicines 2023, 11(11), 3078. DOI: 10.3390/biomedicines11113078 View Source
